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Compound of Interest

Compound Name: (2R)-2-(chloromethyl)pyrrolidine

CAS No.: 1260981-34-7

Cat. No.: B3320723 Get Quote

Executive Summary
(2R)-2-(chloromethyl)pyrrolidine (often supplied as the hydrochloride salt, CAS 1260595-52-

5) is a high-value chiral synthon derived from D-Proline. Unlike its naturally occurring

enantiomer ((S)-isomer, derived from L-Proline), the (2R)-isomer allows medicinal chemists to

access "unnatural" stereochemical space. This is critical for two primary objectives: enhancing

metabolic stability (by evading proteases/peptidases that recognize natural L-amino acid

motifs) and probing stereospecific binding pockets in G-protein coupled receptors (GPCRs),

particularly dopamine and serotonin subtypes.

This guide details the synthesis, stability, and unique aziridinium-mediated reactivity of this

scaffold, providing a roadmap for its use in the synthesis of benzazepines, chiral ligands, and

peptidomimetics.

Structural & Chemical Profile[1][2][3][4][5]
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Parameter Data

IUPAC Name (2R)-2-(chloromethyl)pyrrolidine hydrochloride

CAS Number
1260595-52-5 (HCl salt); 54702-86-6 (Free

base, generic)

Molecular Formula C₅H₁₀ClN[1][2] · HCl (Salt MW: 156.05 g/mol )

Chiral Source D-Proline (Unnatural amino acid)

Key Functionality
Secondary amine (nucleophile), Alkyl chloride

(electrophile)

Stability
Hygroscopic. The free base is unstable and

prone to dimerization.

The "Free Base" Hazard
The free base of (2R)-2-(chloromethyl)pyrrolidine is kinetically unstable. In the absence of

protonation (HCl salt form), the secondary amine can perform an intermolecular nucleophilic

attack on the chloromethyl group of another molecule. This leads to dimerization or

uncontrolled polymerization.

Protocol Requirement: Always store as the HCl salt at -20°C. Generate the free base in situ

only immediately prior to reaction.

Synthesis & Production Logic
The synthesis retains the stereochemical integrity of the D-Proline starting material. The

reaction sequence typically involves reduction followed by chlorination.
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Figure 1: Synthetic route from D-Proline to the stable hydrochloride salt, highlighting the risk of

free-base dimerization.

Mechanistic Core: The Aziridinium Ion
The most powerful application of (2R)-2-(chloromethyl)pyrrolidine lies in its ability to form a

bicyclic aziridinium ion intermediate. This usually occurs after the secondary amine is N-

alkylated or N-substituted.

The Mechanism
N-Substitution: The pyrrolidine nitrogen is alkylated (e.g., with a benzyl halide or

functionalized chain).

Intramolecular Cyclization: Under thermal conditions or Lewis acid catalysis, the tertiary

nitrogen attacks the adjacent chloromethyl carbon, displacing the chloride.

Bicyclic Intermediate: A highly reactive 1-azoniabicyclo[3.1.0]hexane system (aziridinium ion)

is formed.[3]

Nucleophilic Opening: An incoming nucleophile (Nu⁻) can attack this intermediate at two

positions:

Path A (Kinetic/Steric): Attack at the methylene carbon (retaining the pyrrolidine ring).

Path B (Thermodynamic/Ring Expansion): Attack at the bridgehead carbon (expanding the

ring to a piperidine or azepane depending on the original ring size).

This pathway is the foundation for synthesizing benzazepines (e.g., D1/D5 dopamine

antagonists like Ecopipam analogs) and ring-expanded heterocycles.

Aziridinium Reactivity Diagram
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Figure 2: Divergent reaction pathways via the aziridinium intermediate. Path B is utilized for

accessing expanded ring systems common in antipsychotic pharmacophores.

Key Applications in Drug Discovery[8]
Dopamine & Serotonin Receptor Modulators
The (2R)-pyrrolidine motif is frequently employed to reverse the stereochemistry of known

actives (distomers) to improve selectivity.

Benzamides: In classes like substituted benzamides (related to sulpiride and remoxipride),

the (S)-enantiomer is typically the eutomer (active). However, the (R)-enantiomer is

synthesized to determine the Eudismic Ratio. High eudismic ratios are desirable to minimize

off-target toxicity derived from the inactive enantiomer.

Benzazepines: As noted in the mechanism section, ring expansion of (2R)-2-
(chloromethyl)pyrrolidine derivatives is a key strategy for synthesizing specific
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enantiomers of benzazepine-based D1/D5 antagonists.

Chiral Ligands for Asymmetric Catalysis
(2R)-2-(chloromethyl)pyrrolidine is a precursor to P-chiral phosphine ligands.

Reaction: Nucleophilic substitution of the chloride with diphenylphosphine lithiates (LiPPh₂)

yields (R)-2-((diphenylphosphino)methyl)pyrrolidine.

Utility: These ligands are used in Rhodium or Palladium-catalyzed asymmetric

hydrogenations and allylic substitutions.[4]

Peptidomimetics (Turn Inducers)
Incorporation of D-Proline derivatives into peptide chains induces specific beta-turn

conformations that differ from those induced by L-Proline. This is used to stabilize peptide

drugs against enzymatic degradation and lock them into bioactive conformations.[1]

Experimental Protocols
Protocol A: Handling & Free Base Generation
Objective: To safely generate the reactive free base from the stable HCl salt.

Suspension: Suspend 1.0 eq of (2R)-2-(chloromethyl)pyrrolidine HCl in CH₂Cl₂ (DCM) at

0°C.

Neutralization: Add 1.1 eq of saturated aqueous NaHCO₃ or 1.1 eq of Triethylamine (Et₃N)

dropwise.

Extraction: Stir vigorously for 15 minutes. Separate the organic layer.[5]

Drying: Dry over anhydrous Na₂SO₄ for <10 minutes.

Usage: Filter and immediately use the solution in the subsequent N-alkylation or protection

step. Do not concentrate to dryness unless absolutely necessary, and never store the oil.
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Protocol B: N-Alkylation & Aziridinium Ring Expansion
(General Guide)
Objective: Synthesis of a ring-expanded piperidine derivative.

N-Alkylation: React the fresh free base (from Protocol A) with a benzyl halide (e.g., 3-

methoxybenzyl bromide) in Acetone/K₂CO₃ at reflux.

Intermediate Isolation: Isolate the N-benzyl-2-(chloromethyl)pyrrolidine.

Aziridinium Formation: Dissolve the intermediate in a polar aprotic solvent (e.g., CH₃CN or

THF).

Nucleophilic Attack: Add the nucleophile (e.g., Grignard reagent or cyanide). Heat to 60-

80°C.

Note: The ratio of pyrrolidine (retention) to piperidine (expansion) depends on the solvent

polarity and the hardness of the nucleophile. Grignard reagents often favor the ring-

expanded product via attack at the less hindered carbon of the aziridinium species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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